molecular formula C6H12ClNO2 B2510984 (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride CAS No. 344587-40-2

(3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride

Cat. No.: B2510984
CAS No.: 344587-40-2
M. Wt: 165.62
InChI Key: RUOBWSBBPZGGTH-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl It is a derivative of propanoic acid, featuring an amino group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amino group. One common method involves the use of cyclopropylcarbinol as a starting material, which undergoes a series of reactions including oxidation, amination, and hydrochloride salt formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of (3S)-3-amino-3-cyclopropylpropanoic acid, such as oxo derivatives, amine derivatives, and substituted amino acids.

Scientific Research Applications

(3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-cyclopropylpropanoic acid: A similar compound without the hydrochloride group.

    3-Aminopropyltriethoxysilane: Another compound with an amino group and a cyclopropyl group, used in different applications.

Uniqueness

(3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride is unique due to its specific structural configuration and the presence of both an amino group and a cyclopropyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(3S)-3-amino-3-cyclopropylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOBWSBBPZGGTH-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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